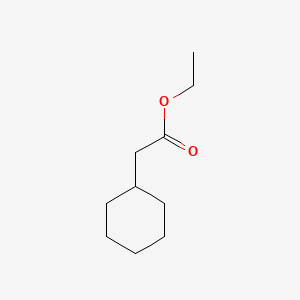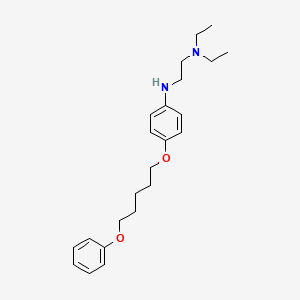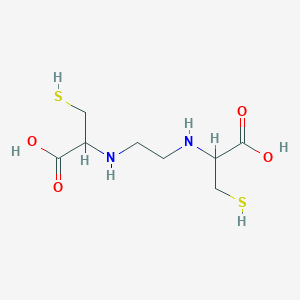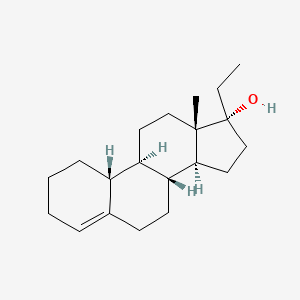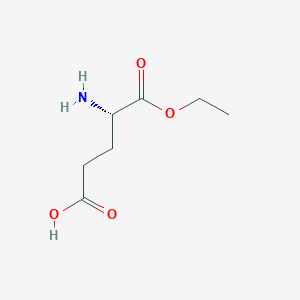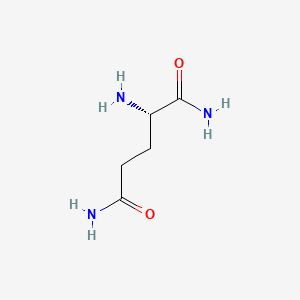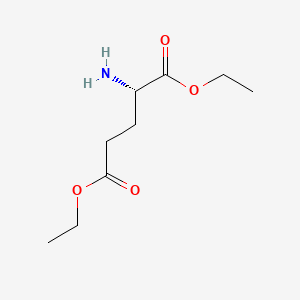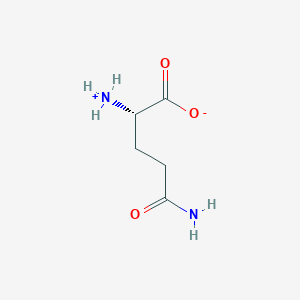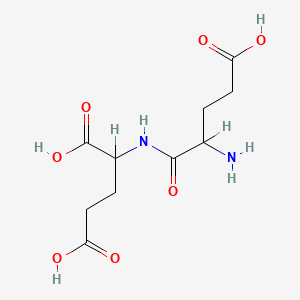
Ilomastat
Descripción general
Descripción
Ilomastat, también conocido como Galardin, es un inhibidor de la metaloproteinasa de matriz de amplio espectro. Pertenece a la clase de inhibidores de metalopeptidasas reversibles del ácido hidroxámico.
Aplicaciones Científicas De Investigación
Ilomastat tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un inhibidor de la metaloproteinasa de matriz de amplio espectro.
Biología: this compound se utiliza para estudiar la inhibición de las metaloproteinasas en varios procesos biológicos.
Mecanismo De Acción
Ilomastat ejerce sus efectos al unirse al átomo de zinc crítico del sitio activo de las metaloproteinasas. Esta unión inhibe la actividad de estas enzimas, que juegan un papel en varios procesos patológicos como el crecimiento tumoral y la metástasis . Los objetivos moleculares de this compound incluyen la proteína 28 que contiene el dominio de la desintegrina y la metaloproteinasa, la proteína central del agrecano y el factor letal de Bacillus anthracis .
Análisis Bioquímico
Biochemical Properties
Ilomastat interacts with various enzymes and proteins, primarily matrix metalloproteinases (MMPs) . The compound’s inhibitory action on MMPs is due to its ability to form a bidentate complex with the active site zinc of these enzymes . This interaction effectively blocks the enzymatic activity of MMPs, thereby influencing various biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on MMPs . By binding to the active site zinc of these enzymes, this compound prevents them from carrying out their normal enzymatic activity . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, pretreatment with this compound has been shown to significantly alleviate lung inflammation and fibrosis in irradiated mice, as well as enhance their survival . These effects suggest that this compound may have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models . For instance, pretreatment with this compound significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . These effects suggest that this compound may have a dose-dependent impact on cellular function .
Transport and Distribution
Given its molecular properties and its known interactions with MMPs, it is likely that this compound may interact with various transporters or binding proteins .
Subcellular Localization
Given its inhibitory action on MMPs, it is likely that this compound may be localized to areas where these enzymes are active
Métodos De Preparación
La preparación de Ilomastat implica varios pasos. Un método incluye hacer reaccionar el clorhidrato de éster metílico de triptófano con metilamina para preparar triptofanilmetilamina. Este intermedio luego se somete a una reacción de condensación con un derivado de succinato de acetato de terc-butilo para formar otro intermedio. Luego se elimina el grupo terc-butilo, y el compuesto resultante se hace reaccionar adicionalmente con hidroxilamina libre para formar this compound . Este método se caracteriza por su simplicidad y rentabilidad.
Análisis De Reacciones Químicas
Ilomastat se somete a varias reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Formación de complejos: This compound forma un complejo bidentato con el zinc del sitio activo de las metaloproteinasas.
Los reactivos comunes utilizados en estas reacciones incluyen hidroxilamina y derivados de succinato de acetato de terc-butilo. Los principales productos formados a partir de estas reacciones son intermedios que eventualmente conducen a la formación de this compound.
Comparación Con Compuestos Similares
Ilomastat es único entre los inhibidores de la metaloproteinasa de matriz debido a su actividad de amplio espectro y su inhibición reversible. Los compuestos similares incluyen:
Batimastat: Otro inhibidor de la metaloproteinasa de matriz con aplicaciones similares pero diferente estructura química.
Marimastat: Un inhibidor no basado en ácido hidroxámico con propiedades inhibitorias similares.
TIMP-1: Un inhibidor natural de las metaloproteinasas con un mecanismo de acción diferente.
This compound destaca por su inhibición reversible y su actividad de amplio espectro, lo que lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITYDPDXAAFEIT-DYVFJYSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046353 | |
| Record name | Ilomastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142880-36-2 | |
| Record name | Ilomastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ilomastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ilomastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ilomastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILOMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


